molecular formula C21H18BrN3O3S2 B11412925 Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

Cat. No.: B11412925
M. Wt: 504.4 g/mol
InChI Key: YVRQKESAWTZVFX-UHFFFAOYSA-N
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Description

Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride in the presence of triethylamine . This reaction forms the core spiro structure, which is then further functionalized to introduce the acetyl, methyl, and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4

Mechanism of Action

The mechanism of action of Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as cytotoxicity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate stands out due to its specific combination of bromophenyl, phenyl, and dithia-triazaspiro moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H18BrN3O3S2

Molecular Weight

504.4 g/mol

IUPAC Name

methyl 7-acetyl-4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate

InChI

InChI=1S/C21H18BrN3O3S2/c1-13-18(14(2)26)29-21(24(13)16-7-5-4-6-8-16)25(17-11-9-15(22)10-12-17)23-19(30-21)20(27)28-3/h4-12H,1-3H3

InChI Key

YVRQKESAWTZVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)C

Origin of Product

United States

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